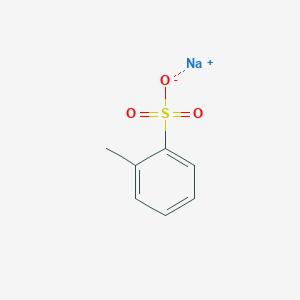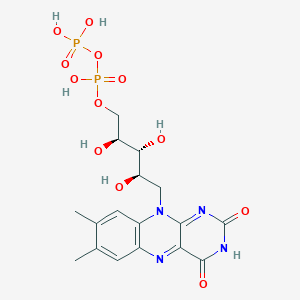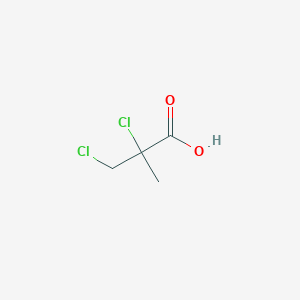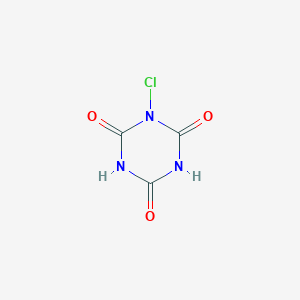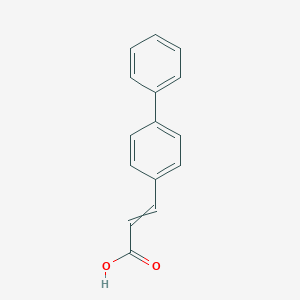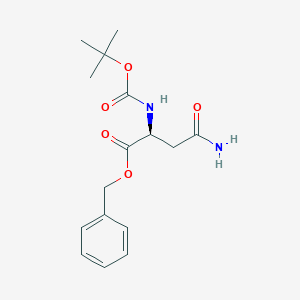
Boc-asn-obzl
Vue d'ensemble
Description
Boc-Asn-OBzl is a useful research chemical . It is used for a variety of research applications .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) protected dipeptide benzyl ester (OBzl), Boc-L-Asn-L-Pro-OBzl, is prepared from a mixed anhydride reaction using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl . The conventional solid-phase peptide synthesis (SPPS) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly .
Molecular Structure Analysis
The molecular weight of Boc-Asn-OBzl is 322.36 g/mol . The chemical formula is C16H22N2O5 .
Chemical Reactions Analysis
Boc-Asn-OBzl undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC). AMC is fluorescent under UV light and can emit a fluorescent signal .
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Asn-OBzl include a molecular weight of 322.36 g/mol and a chemical formula of C16H22N2O5 .
Applications De Recherche Scientifique
Summary of the Application
“Boc-Asn-OBzl” is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide (amide) bonds. The “Boc” part of “Boc-Asn-OBzl” refers to a tert-butyloxycarbonyl protective group, which is used to prevent certain reactions from happening during the synthesis process . The “Asn” refers to asparagine, an α-amino acid that is used in the biosynthesis of proteins . The “OBzl” is a benzyl ester protective group .
Methods of Application or Experimental Procedures
The synthesis of “Boc-Asn-OBzl” involves a mixed anhydride reaction using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl . The compound crystallizes with one methanol per asymmetric unit in an extended conformation with the Asn-Pro peptide bond trans .
Results or Outcomes Obtained
The successful synthesis of “Boc-Asn-OBzl” allows for its use in further peptide synthesis. The compound’s crystal structure has been determined, providing valuable information for researchers in the field .
Green Chemistry and Minimal-Protection Solid-Phase Peptide Synthesis
“Boc-Asn-OBzl” plays a crucial role in the field of Green Chemistry and Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) .
Summary of the Application
The conventional SPPS requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications. A large volume of TFA (trifluoroacetic acid) is generally needed to remove these protecting groups post the peptide assembly. Such a process significantly lowers the productivity of the subject peptide manufacturing and is deemed contradictory to green chemistry concepts .
Methods of Application or Experimental Procedures
Enabling the side-chain unprotected amino acid couplings should break through such a bottleneck in peptide production and drastically increase productivity. This aspiration creates the concept of MP-SPPS .
Results or Outcomes Obtained
The MP-SPPS process achieves a 5.3-fold increase in peptide Z manufacturing and complies with the philosophy of green chemistry .
Chemoselective BOC Protection of Amines
“Boc-Asn-OBzl” is also used in the chemoselective BOC protection of amines .
Summary of the Application
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
Methods of Application or Experimental Procedures
The BOC protection of amines is carried out without a catalyst and under solvent-free conditions .
Results or Outcomes Obtained
The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Crystal Structure Analysis
“Boc-Asn-OBzl” is used in the field of Crystallography .
Summary of the Application
The crystal structure of “Boc-Asn-OBzl” and its fragments have been analyzed. This analysis provides valuable information about the compound’s structure, which can be useful in various scientific research applications .
Methods of Application or Experimental Procedures
The crystal structure of “Boc-Asn-OBzl” is determined using X-ray crystallography .
Results or Outcomes Obtained
The crystal structure of “Boc-Asn-OBzl” has been successfully determined, providing valuable structural information for researchers .
Synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles
“Boc-Asn-OBzl” is also used in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles .
Summary of the Application
A transition-metal-free strategy for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles under mild conditions is described. A series of substituted 2-(cyclobut-1-en-1-yl)-1H-indoles are accessed by a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Methods of Application or Experimental Procedures
The synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles is carried out using a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Results or Outcomes Obtained
The successful synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles has been achieved, providing a new method for the synthesis of this class of compounds .
Safety And Hazards
Propriétés
IUPAC Name |
benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPRPGXGYMAKL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560088 | |
| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asn-obzl | |
CAS RN |
13512-57-7 | |
| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



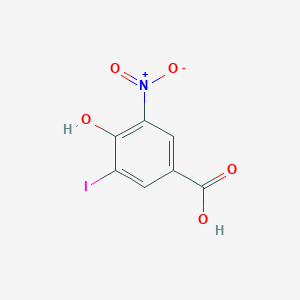
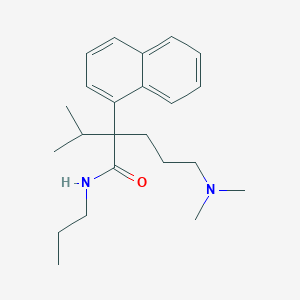
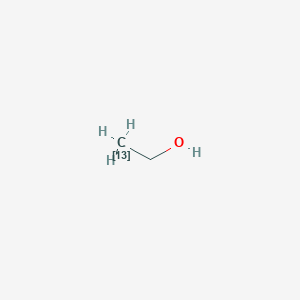
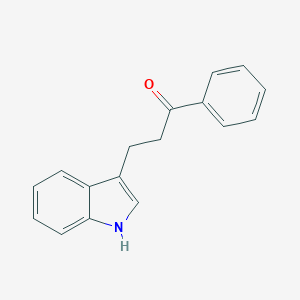
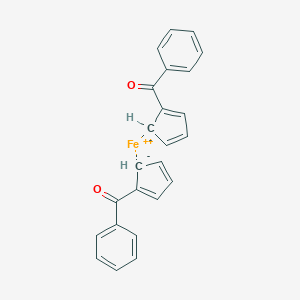
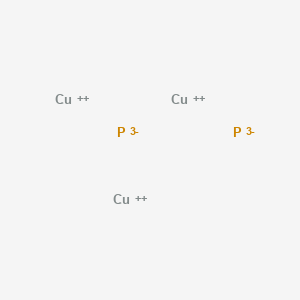
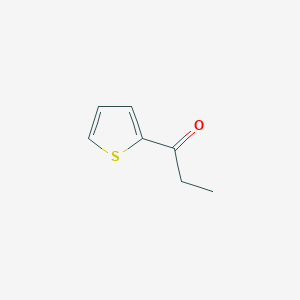
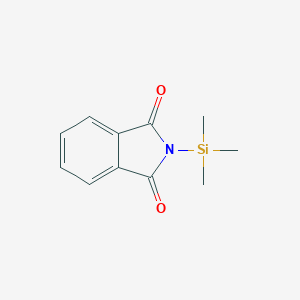
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
